molecular formula C12H18FN B13319242 (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine

(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine

Cat. No.: B13319242
M. Wt: 195.28 g/mol
InChI Key: JRAIXXDRASKUJU-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H18FN. This compound is characterized by the presence of a butan-2-yl group attached to a 1-(3-fluorophenyl)ethylamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine typically involves the reaction of 3-fluoroacetophenone with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine
  • (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine
  • (Butan-2-yl)[1-(3-chlorophenyl)ethyl]amine

Uniqueness

(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H18FN/c1-4-9(2)14-10(3)11-6-5-7-12(13)8-11/h5-10,14H,4H2,1-3H3

InChI Key

JRAIXXDRASKUJU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC(=CC=C1)F

Origin of Product

United States

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